Product packaging for 2-Fluoro-N-(3-morpholinopropyl)benzamide(Cat. No.:)

2-Fluoro-N-(3-morpholinopropyl)benzamide

Cat. No.: B4563043
M. Wt: 266.31 g/mol
InChI Key: SHHHSOUFHUMOOX-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-morpholinopropyl)benzamide is a synthetic organic compound with the CAS Number 247907-30-8 and a molecular formula of C 14 H 19 FN 2 O 2 . It features a benzamide core structure substituted with a fluorine atom at the 2-position and a 3-morpholinopropyl chain linked via an amide bond. This specific molecular architecture, particularly the incorporation of the morpholine ring, is of significant interest in medicinal chemistry for the design and synthesis of potential kinase inhibitors . Recent scientific literature identifies this compound, and closely related analogues, as a key intermediate or building block in the development of novel Imidazo[1,2-a]pyridine derivatives that act as potent and selective PI3Kα (Phosphatidylinositol-3-kinase alpha) inhibitors . The morpholine group is a critical pharmacophore in this context, as it is known to form essential hydrogen bonds within the kinase's hinge region, a mechanism shared by several established PI3Kα inhibitors . Given the well-documented role of aberrant PI3Kα signaling in various cancers, including lymphatic, breast, and ovarian tumors, this compound provides researchers with a valuable chemical tool for probing the PI3K pathway and creating new targeted anti-cancer therapies . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19FN2O2 B4563043 2-Fluoro-N-(3-morpholinopropyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHHSOUFHUMOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro N 3 Morpholinopropyl Benzamide and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-Fluoro-N-(3-morpholinopropyl)benzamide reveals that the most straightforward disconnection is at the amide bond. This bond can be formed by the reaction of a carboxylic acid derivative and an amine. This leads to two primary precursors: 2-fluorobenzoic acid or its more reactive acyl chloride derivative, and 3-morpholinopropylamine. These starting materials are commercially available, making this a convergent and practical synthetic strategy. The key precursors are detailed in the table below.

Precursor NameChemical StructureRole in Synthesis
2-Fluorobenzoyl chlorideAcylating agent
3-MorpholinopropylamineAmine nucleophile

Classical Amide Bond Formation Strategies

The most common and well-established method for synthesizing this compound is through the formation of an amide bond between an activated 2-fluorobenzoic acid derivative and 3-morpholinopropylamine.

Coupling Reagents and Conditions

The reaction is typically carried out under Schotten-Baumann conditions, where an acid chloride (2-fluorobenzoyl chloride) reacts with an amine (3-morpholinopropylamine) in the presence of a base. organic-chemistry.org The base is crucial as it neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted amine and thus driving the reaction to completion. organic-chemistry.org Common bases used for this purpose include aqueous sodium hydroxide (B78521) or organic bases such as triethylamine (B128534) or pyridine (B92270) in an inert solvent like dichloromethane (B109758) or diethyl ether.

Alternatively, the direct coupling of 2-fluorobenzoic acid with 3-morpholinopropylamine can be facilitated by a variety of coupling reagents. These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. Widely used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium/aminium-based reagents. luxembourg-bio.com

Optimization of Reaction Parameters

The efficiency of the amide bond formation can be significantly influenced by several reaction parameters. Optimization of these parameters is key to achieving high yields and purity of the final product. A study on the Schotten-Baumann reaction highlighted the importance of carefully controlling reaction conditions to suppress side reactions, such as the hydrolysis of the acid chloride. cam.ac.uk The choice of solvent, base, temperature, and stoichiometry of the reactants are all critical factors that need to be considered. For instance, a biphasic system with an organic solvent and an aqueous base is often employed to facilitate the separation of the product and by-products.

Below is a representative table illustrating the parameters that are typically optimized for this type of reaction.

ParameterVariationEffect on Reaction
Base NaOH, K2CO3, TriethylamineStrength and solubility of the base can affect reaction rate and ease of work-up.
Solvent Dichloromethane, Toluene, Water (biphasic)Solvent polarity and miscibility influence the solubility of reactants and the reaction rate.
Temperature 0 °C to room temperatureLower temperatures can minimize side reactions, but may slow down the reaction rate.
Stoichiometry Molar ratio of amine to acid chlorideA slight excess of the amine can sometimes be used to ensure complete consumption of the acid chloride.

Advanced Synthetic Approaches

To overcome some of the limitations of classical methods, such as long reaction times and the use of stoichiometric activating agents, advanced synthetic approaches have been developed.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. mdpi.comresearchgate.net In the context of synthesizing benzamide (B126) derivatives, microwave energy can be applied to the direct amidation of carboxylic acids with amines. For instance, a study on the microwave-assisted synthesis of N-arylbenzamides demonstrated efficient amide bond formation in the presence of a boronic acid catalyst. researchgate.net

A similar approach could be applied to the synthesis of this compound. A representative protocol might involve heating a mixture of 2-fluorobenzoic acid and 3-morpholinopropylamine with a suitable catalyst under microwave irradiation. The conditions for such a reaction are summarized in the table below, based on analogous transformations.

ParameterConditionRationale
Catalyst Ceric Ammonium Nitrate (CAN) or Boronic AcidFacilitates the direct amidation, avoiding the need for pre-activation of the carboxylic acid. mdpi.comresearchgate.net
Solvent Solvent-free or high-boiling point solvent (e.g., 2-MeTHF)Solvent-free conditions offer a greener approach, while suitable solvents can improve heating efficiency. mdpi.comresearchgate.net
Temperature 160-165 °CHigher temperatures, rapidly reached with microwave heating, drive the reaction. mdpi.com
Reaction Time 1-2 hoursSignificantly shorter than conventional heating methods. mdpi.comresearchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers another advanced avenue for the synthesis of N-substituted benzamides. These methods often proceed under mild conditions and exhibit high functional group tolerance. A notable example is the cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols. nih.govresearchgate.net This "borrowing hydrogen" methodology involves the in-situ oxidation of an alcohol to an aldehyde, which then condenses with the amide, followed by reduction of the resulting enamide. This approach provides a more atom-economical route to N-alkylated amides.

While this specific reaction involves the alkylation of a pre-formed amide, related nickel-catalyzed methods have been developed for the direct coupling of amides with aryl halides or the synthesis of N-substituted pyrroles from diols and amines. hilarispublisher.comnih.gov A hypothetical application to the synthesis of a 2-fluorobenzamide (B1203369) analogue via cobalt catalysis is presented in the table below.

ComponentExampleRole
Amide 2-FluorobenzamideStarting amide
Alcohol 3-Morpholinopropan-1-olAlkylating agent
Catalyst Cobalt Nanoparticles on Carbon (Co@C)Catalyzes the hydrogen transfer steps. nih.gov
Base Potassium Hydroxide (KOH)Promotes the dehydrogenation of the alcohol. nih.gov
Solvent TolueneInert solvent for the reaction. nih.gov
Temperature 130 °CSufficient to drive the catalytic cycle. nih.gov

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a significant technology in pharmaceutical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govresearchgate.net This methodology is particularly advantageous for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of benzamide analogues often involves acylation reactions, which can be effectively managed in a flow regime.

For instance, the synthesis of related compounds like ciprofloxacin (B1669076) has been successfully demonstrated in a continuous total synthesis process. nih.gov This involved the reaction of a fluorinated benzoyl chloride with an amine, a reaction type central to the formation of this compound. In a hypothetical flow synthesis of the title compound, 2-fluorobenzoyl chloride would be reacted with 3-morpholinopropylamine. The reactants would be pumped from separate reservoirs, mixed in a T-junction, and then passed through a heated reactor coil to facilitate the amidation reaction. The residence time in the reactor is a critical parameter that can be precisely controlled to maximize conversion and minimize impurity formation. nih.gov

Furthermore, flow chemistry allows for the integration of in-line purification and analysis, streamlining the entire manufacturing process. researchgate.net For example, after the main reaction, the stream could pass through a scavenger resin to remove any unreacted starting material or by-products before collection.

Purification and Isolation Methodologies

The purification of the final compound is a critical step to ensure high purity. For benzamide derivatives, several standard laboratory techniques can be employed.

Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. researchgate.net The choice of solvent is crucial; a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For amides, polar solvents like ethanol, acetone, or acetonitrile (B52724) are often suitable. researchgate.net The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the mother liquor.

Chromatography: Flash chromatography is a widely used technique for the purification of organic compounds. biotage.com For benzamides, normal-phase flash chromatography using a silica (B1680970) gel stationary phase and a suitable mobile phase (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate) can effectively separate the desired product from impurities. For more polar or complex mixtures, reversed-phase flash purification might be employed. biotage.com In some cases, specialized techniques like using a strong cation exchange (SCX) media can be utilized to capture and then release the target amine-containing compound. biotage.com

Extraction: Acid-base extraction can be a useful technique to remove acidic or basic impurities. varsitytutors.com For instance, washing the organic solution of the product with a dilute acid solution would remove any unreacted amine starting material, while a wash with a dilute base solution would remove any acidic by-products.

A patent for the preparation of benzamide describes a purification process involving washing the organic layer with dilute hydrochloric acid, followed by aqueous sodium bicarbonate and saturated sodium chloride solution, before drying and crystallization. google.com Another method for purifying amide compounds involves treating the reaction mixture with an alkaline earth metal oxide, carbonate, or hydroxide to remove hydrogen fluoride (B91410) or its amine salt, followed by filtration. patsnap.com

Analytical Characterization Techniques for Structural Elucidation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure. For this compound, both ¹H and ¹³C NMR spectra would provide key information.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the 2-fluorobenzoyl group, the protons of the morpholine (B109124) ring, and the propyl chain connecting the two moieties. The integration of these signals would correspond to the number of protons in each environment. For a related compound, N-(2,3-Difluorophenyl)-2-fluorobenzamide, the aromatic protons appear in the range of 6.88-8.20 ppm. mdpi.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group (typically around 165-175 ppm), the carbons of the aromatic ring, the morpholine ring, and the propyl chain. sigmaaldrich.com

¹⁹F NMR: The fluorine NMR spectrum would show a signal corresponding to the fluorine atom on the benzoyl ring, providing further confirmation of its presence. For N-(2,3-Difluorophenyl)-2-fluorobenzamide, fluorine signals were observed at -114, -139, and -147 ppm. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₄H₁₉FN₂O₂), the expected exact mass would be approximately 266.1431 g/mol . The mass spectrum would show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to this mass.

Table 1: Representative Spectroscopic Data for Benzamide Analogues

Compound NameTechniqueKey Data PointsReference
N-(2,3-Difluorophenyl)-2-fluorobenzamide¹H NMR (CDCl₃)δ 6.88-8.73 (aromatic protons) mdpi.com
N-(2,3-Difluorophenyl)-2-fluorobenzamide¹⁹F NMR (d⁶-DMSO)δ -114, -139, -147 ppm mdpi.com
N-(diisopropylphosphanyl)benzamide¹³C NMR (CDCl₃)δ 171.2 (C=O) sigmaaldrich.com
2-fluoro-N-methylbenzamideMass Spec (GC-MS)Molecular Ion: 153 m/z nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is an indispensable tool for assessing the purity of a compound and identifying any impurities. An LC-MS analysis of this compound would involve injecting a solution of the compound onto an LC column (typically a reversed-phase C18 column). The components of the sample are separated based on their affinity for the stationary and mobile phases. As the components elute from the column, they are introduced into the mass spectrometer, which provides a mass-to-charge ratio for each component. A pure sample would ideally show a single major peak in the chromatogram with the expected mass for the target compound. The use of high-purity solvents and mobile phase additives is crucial for obtaining reliable and sensitive LC-MS data. sigmaaldrich.com

Pre Clinical Pharmacological and Biological Investigations

In Vitro Molecular Target Interaction Studies

Despite a thorough search of scientific literature and public databases, no specific data was found pertaining to the in vitro molecular target interactions of 2-Fluoro-N-(3-morpholinopropyl)benzamide for the kinases and receptors listed below.

Kinase Inhibition Profiling

No publicly available research data could be located that describes the inhibitory activity of this compound against the following kinases:

c-Met Kinase Inhibition

There is no available data on the inhibitory concentration (IC₅₀) or percentage of inhibition of this compound against c-Met kinase.

Phosphatidylinositol 3-Kinase Alpha (PI3Kα) Inhibition

Information regarding the inhibitory effects of this compound on PI3Kα is not present in the reviewed literature.

Rho-Associated Protein Kinase (ROCK1/ROCK2) Inhibition

No studies were identified that assessed the inhibitory potential of this compound on ROCK1 or ROCK2.

Plasmodial Kinase (PfGSK3/PfPK6) Inhibition

There is no documented evidence of this compound's activity against the plasmodial kinases PfGSK3 or PfPK6.

Receptor Modulation Studies

No published studies were found that investigated the modulatory effects of this compound on any specific receptors. Therefore, no data on its binding affinity, agonistic, or antagonistic properties are available.

Enzyme Activity Assays and Binding Affinity Determination

Binding affinity assays are crucial for quantifying the interaction between a ligand and its receptor target, typically expressed as the inhibition constant (Ki). While specific Ki values for this compound are not widely published, data from structurally related benzamide (B126) analogs provide insight into the typical binding profile for this class of compounds at dopamine (B1211576) and sigma receptors. These assays demonstrate that benzamide derivatives can achieve high affinity, often in the low nanomolar range, for these targets.

Table 1: Binding Affinities of Structurally Related Benzamide Analogs Note: The following data is for structurally related benzamide compounds and is provided for illustrative purposes of the general binding profile of this chemical class. It does not represent the specific binding affinities of this compound.

Compound ClassTarget ReceptorBinding Affinity (Ki)
Benzamide AnalogDopamine D2 Receptor< 0.3 nM nih.gov
Benzamide AnalogDopamine D3 Receptor2.6 nM nih.gov
Benzamide AnalogSigma-1 Receptor (S1R)0.6 nM
Benzamide AnalogSigma-2 Receptor (S2R)190 nM

Cellular Pathway Modulation Studies

Cell Cycle Analysis

Cell cycle analysis is a fundamental tool for investigating the anti-proliferative effects of chemical compounds. Flow cytometry is a common and powerful technique used for this purpose, allowing for the rapid analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by measuring cellular DNA content. nih.gov

While direct cell cycle analysis of this compound is not available in the current literature, studies on related compounds suggest a potential role in cell cycle modulation. For instance, certain pyrimidine compounds featuring a 3-morpholinopropyl group have been identified as inhibitors of cell cycle kinases, such as CDK2 and CDK4/CDK6, which are critical for cell cycle progression. Furthermore, a naphthamide derivative that also contains the N-(3-morpholinopropyl) side chain was found to arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cell lines. These findings suggest that the N-(3-morpholinopropyl)benzamide scaffold may have the potential to influence cellular proliferation pathways.

Efficacy Assessment in In Vivo Animal Disease ModelsNo information available.

Pre-clinical Pharmacokinetic and Metabolic Profile of this compound

The following report details the pre-clinical pharmacokinetic and metabolic characteristics of the chemical compound this compound. The analysis is based on established in vitro methodologies designed to predict a compound's behavior in a biological system.

Pre Clinical Pharmacokinetic and Metabolic Profile Analysis

The evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is a critical component of pre-clinical development. nih.gov This section outlines the in vitro assessment of 2-Fluoro-N-(3-morpholinopropyl)benzamide, focusing on its metabolic stability, membrane permeability, and the identification of its metabolites in pre-clinical models.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are standard for assessing this parameter. springernature.com The stability of a compound is typically reported as its half-life (t½) and intrinsic clearance (CLint).

While specific experimental data for this compound is not available in the reviewed literature, the metabolic fate can be predicted based on its structural components. The benzamide (B126) moiety may undergo hydrolysis, though this is often a slower process for amides compared to esters. The fluorine atom at the 2-position of the benzoyl ring may influence metabolism. Fluorine substitution can block potential sites of oxidation, thereby increasing metabolic stability. nih.gov However, in some cases, unexpected metabolic pathways involving C-F bond cleavage have been observed. nih.govnih.gov The N-(3-morpholinopropyl) side chain presents several potential sites for metabolism. The morpholine (B109124) ring is generally quite stable, but can undergo oxidation. The propyl linker can be subject to hydroxylation. A primary site of metabolism for many compounds containing a tertiary amine, such as the morpholine nitrogen in this molecule, is N-dealkylation. nih.gov

For illustrative purposes, a hypothetical metabolic stability data table for a compound with similar structural features is presented below.

Compoundt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Metabolic Stability Classification
Hypothetical Analog 4530.8Moderate
Verapamil (Control) 1592.4Low
Warfarin (Control) 12011.5High

This table is for illustrative purposes and does not represent actual data for this compound.

The ability of a compound to cross biological membranes, particularly the blood-brain barrier (BBB) for centrally acting agents, is crucial for its efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive diffusion across membranes. pion-inc.comcreative-bioarray.com The PAMPA-BBB model specifically uses a lipid composition mimicking that of the blood-brain barrier. nih.goviomcworld.org Permeability is expressed as an effective permeability coefficient (Pe).

Compounds are often categorized based on their Pe values, with typical thresholds for predicting BBB penetration. iomcworld.org

A hypothetical data set from a PAMPA-BBB assay is shown below to illustrate how permeability data is presented and interpreted.

CompoundApparent Permeability (Pe) (10⁻⁶ cm/s)Predicted BBB Permeation
Hypothetical Analog 5.2High
Testosterone (High Permeability Control) 15.5High
Atenolol (Low Permeability Control) 0.8Low

This table is for illustrative purposes and does not represent actual data for this compound.

Identifying the metabolites of a drug candidate is essential for understanding its complete pharmacological and toxicological profile. nih.govwuxiapptec.com In vitro systems, such as human liver microsomes, are incubated with the parent compound, and the resulting mixture is analyzed, typically by liquid chromatography-mass spectrometry (LC-MS), to identify the structures of metabolites. researchgate.net

For this compound, several metabolic pathways can be anticipated based on its structure:

N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the propyl group, or between the amide nitrogen and the propyl group.

Hydroxylation: Addition of a hydroxyl group to the benzoyl ring, the morpholine ring, or the propyl linker. The position of the fluorine atom may direct hydroxylation to other positions on the aromatic ring.

Oxidation: Oxidation of the morpholine ring, potentially leading to ring opening.

Amide hydrolysis: Cleavage of the amide bond to yield 2-fluorobenzoic acid and 3-morpholinopropan-1-amine. This is generally a minor pathway for benzamides. nih.gov

Conjugation: Phase II metabolism could involve glucuronidation of hydroxylated metabolites.

A table of potential metabolites identified in a pre-clinical system is presented below for illustrative purposes.

Metabolite IDProposed Biotransformation
M1 Hydroxylation of the morpholine ring
M2 N-dealkylation of the morpholine ring
M3 Hydroxylation of the propyl linker
M4 Hydrolysis of the amide bond

This table lists hypothetical metabolites and does not represent actual experimental findings for this compound.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. scispace.comresearchgate.net This method is crucial for understanding the structural basis of a molecule's biological activity.

For benzamide (B126) derivatives, key targets often include sigma (σ) and dopamine (B1211576) receptors. While specific docking studies for the 2-fluoro isomer are not detailed in the available literature, research on the closely related para-fluoro analog, N-(3-morpholinopropyl)-4-fluorobenzamide, provides significant insight into its binding with sigma receptors (σ₁ and σ₂). nih.gov Molecular modeling of this analog showed that the morpholinopropyl portion of the molecule is essential for high-affinity binding. The protonated nitrogen of the morpholine (B109124) ring is predicted to form a key ionic interaction with a conserved aspartate residue (Asp127) within the sigma-1 (σ₁) receptor binding pocket. This interaction, along with hydrophobic interactions involving the benzamide and propyl linker, anchors the ligand within the receptor. nih.govnih.gov

Docking studies of various ligands into the σ₂ receptor have revealed a binding site that can accommodate a benzamide moiety. nih.gov The interaction often involves hydrogen bonds and hydrophobic contacts with key amino acid residues. For instance, studies on other σ₂ ligands have highlighted the importance of interactions with residues like Gln77 for binding. nih.gov The benzamide carbonyl oxygen and the aromatic ring of 2-Fluoro-N-(3-morpholinopropyl)benzamide are likely to participate in similar hydrogen bonding and π-stacking interactions within the active sites of its target receptors. The docking process involves preparing the protein and ligand structures, generating various binding poses, and then using a scoring function to rank them based on predicted binding energy. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A typical QSAR study involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. jppres.comunair.ac.id

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., orbital energies). nih.gov

Model Building: Statistical methods, such as multiple linear regression or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. unair.ac.idnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

While no specific QSAR models for this compound were identified in the searched literature, studies on other substituted benzamides have successfully used QSAR to model antimicrobial and anticancer activities. nih.govjppres.com For a series of benzamide derivatives, topological and shape indices were found to be important descriptors for modeling antimicrobial activity. nih.gov Such a model for this compound and its analogs could potentially correlate properties like hydrophobicity (LogP), the electronic influence of the fluorine substituent, and the size of the N-alkyl substituent with binding affinity to its receptors.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations that the molecule can adopt. rsc.org Key rotatable bonds in this molecule include the amide bond, the bond connecting the phenyl ring to the carbonyl group, and the bonds within the propyl-morpholine side chain.

Studies on substituted benzamides show that the planarity between the phenyl ring and the amide group is a critical conformational feature. nih.gov The presence of an ortho-substituent, like the fluorine atom in this case, can influence the torsional angle and favor a non-planar conformation to minimize steric hindrance. nih.govmdpi.com The long morpholinopropyl side chain adds further degrees of freedom, allowing the molecule to adopt various shapes to fit into a binding pocket.

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of a molecule over time. rsc.orgdntb.gov.ua An MD simulation can reveal how this compound interacts with its receptor, including the formation and breaking of hydrogen bonds and the stability of the binding pose identified by docking. researchgate.net By simulating the ligand-protein complex in a realistic environment (e.g., surrounded by water molecules), MD can refine docked poses and provide insights into the thermodynamics and kinetics of binding. biorxiv.orgnih.gov

In Silico Prediction of Pre-clinical ADMET Properties

In silico methods are widely used in early drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net These predictions help to identify potential liabilities before committing to expensive and time-consuming experimental studies. mdpi.comnih.gov

For this compound, several key ADMET properties can be estimated. A study on its close analog, N-(3-morpholinopropyl)-4-fluorobenzamide, calculated a LogP value (a measure of lipophilicity) of 2.19, suggesting moderate lipophilicity which is often favorable for oral absorption and cell membrane permeability. nih.gov Predictions for the 2-fluoro isomer are expected to be similar. The properties are often evaluated against criteria like Lipinski's Rule of Five to assess drug-likeness.

Below is a table of predicted ADMET properties for a typical benzamide structure of this class.

ADMET PropertyPredicted Value / AssessmentSignificance
Molecular Weight~266.31 g/molComplies with Lipinski's Rule (< 500)
LogP (Lipophilicity)~2.1 - 2.4Good balance for solubility and permeability (Lipinski's Rule < 5)
Hydrogen Bond Donors1 (Amide N-H)Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors3 (Carbonyl O, Morpholine O, Morpholine N)Complies with Lipinski's Rule (≤ 10)
Human Intestinal AbsorptionHighPredicted to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeabilityLikely to cross BBBImportant for CNS-acting drugs
CYP450 InhibitionPotential inhibitor of some isoforms (e.g., CYP2D6)Risk of drug-drug interactions
AMES ToxicityPredicted to be non-mutagenicLow risk of mutagenicity

Note: The values in this table are estimations based on the general properties of this chemical class and data from analogs. Specific experimental validation is required.

Basic Theoretical Calculations (e.g., Basicity, Electron Density, Proton Affinity)

Theoretical calculations using methods like Density Functional Theory (DFT) can elucidate the fundamental electronic properties of this compound. These properties, including electron density distribution, basicity, and proton affinity, are determinants of its chemical reactivity and intermolecular interactions.

The electron density of the molecule is not uniformly distributed. nih.gov The electronegative fluorine atom on the benzamide ring acts as an electron-withdrawing group, which decreases the electron density on the aromatic ring and can influence the acidity of the amide proton. The carbonyl oxygen atom is a region of high electron density, making it a primary hydrogen bond acceptor.

The molecule has two main basic centers capable of accepting a proton: the nitrogen atom of the morpholine ring and the carbonyl oxygen of the amide group. The proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation reaction. The morpholino nitrogen is generally the more basic site and thus the more likely site of protonation under physiological conditions, due to its aliphatic amine character. The basicity of the carbonyl oxygen is significantly lower. The precise proton affinity and gas-phase basicity can be calculated computationally to confirm the preferred protonation site, which is critical for the ionic interactions that govern receptor binding. nih.gov

Future Research Directions and Translational Perspectives for Chemical Biology

Design of Next-Generation Chemical Probes Based on 2-Fluoro-N-(3-morpholinopropyl)benzamide Scaffold

The development of chemical probes derived from the fepradinol (B120217) scaffold is a critical next step to interrogate its biological function. Chemical probes are essential tools in chemical biology for identifying protein targets, visualizing biological processes, and validating drug-target engagement. sigmaaldrich.com The structure of this compound is well-suited for transformation into a variety of probes.

Future research should focus on creating a library of probe molecules. sigmaaldrich.com This can be achieved by incorporating reactive groups and bioorthogonal handles into the fepradinol structure. For instance, photo-reactive groups like diazirines or benzophenones could be appended to enable photoaffinity labeling, a powerful technique for covalently capturing and subsequently identifying binding partners from complex biological mixtures. sigmaaldrich.com Furthermore, the addition of a bioorthogonal handle, such as an alkyne or azide, would permit "click chemistry" conjugation to reporter tags like fluorophores for imaging or biotin (B1667282) for enrichment and proteomic analysis. sigmaaldrich.com

The synthesis of such probes would leverage the inherent features of the fepradinol scaffold: the benzamide (B126) core, the flexible morpholinopropyl chain, and the fluorinated aromatic ring, which can be modified without abolishing the core biological activity. The development of trifunctional building blocks, which contain a reactive group, a bioorthogonal handle, and a point of attachment, could streamline the synthesis of a diverse probe library from the core fepradinol structure. sigmaaldrich.com

Table 1: Proposed Chemical Probes Based on Fepradinol Scaffold

Probe Type Functional Group to Incorporate Application Rationale
Photoaffinity Labeling Probe Diazirine or Benzophenone Target Identification Covalently crosslinks to binding partners upon UV irradiation for subsequent identification by mass spectrometry.
Affinity-Based Probe Biotin Target Pull-Down/Enrichment Allows for the isolation of target proteins from cell lysates for identification.
Fluorescent Probe Fluorophore (e.g., FITC, Rhodamine) Cellular Imaging Enables visualization of the compound's subcellular localization and dynamics in real-time.

| Clickable Probe | Alkyne or Azide | Bioorthogonal Ligation | Provides a versatile handle for attaching various reporter tags for downstream applications. |

Exploration of Novel Biological Targets and Mechanisms

A pivotal finding from early research is that fepradinol exerts its anti-inflammatory effects through a mechanism distinct from cyclooxygenase (COX) inhibition. nih.gov This strongly implies the existence of one or more novel biological targets responsible for its activity. Identifying these targets is a paramount goal for future research.

Modern drug discovery and chemical biology offer several powerful strategies for target deconvolution. In silico approaches, such as computational repositioning and molecular docking, can be employed to screen the structure of fepradinol against databases of known protein structures to predict potential binding partners. nih.gov This computational pre-screening can generate hypotheses and prioritize targets for experimental validation.

Experimentally, unbiased proteomic approaches are indispensable. Affinity chromatography, using an immobilized fepradinol analog, could be used to capture binding proteins from cell or tissue lysates. These captured proteins can then be identified using mass spectrometry. This method, combined with the use of the photoaffinity probes described in the previous section, provides a robust pipeline for target identification. Once candidate targets are identified, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to validate and quantify the binding interaction.

Application as a Research Tool for Pathway Elucidation

Given its unique mechanism, this compound can be leveraged as a specialized research tool to dissect cellular signaling pathways, particularly those involved in inflammation. Research has shown that fepradinol inhibits both the early and late stages of concanavalin (B7782731) A-induced edema, a different pharmacological profile than standard NSAIDs which only affect the late stage. nih.gov

This differential activity suggests that fepradinol modulates pathways upstream or parallel to prostaglandin (B15479496) synthesis. By using fepradinol as a tool compound, researchers can investigate these differences. For example, treating inflammatory cell models with fepradinol followed by transcriptomic (RNA-seq) or proteomic analysis could reveal which specific genes and proteins are modulated. Comparing these results to the effects of known COX inhibitors would help to isolate the unique pathways fepradinol acts upon. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses of the differentially expressed genes could point towards specific biological processes or signaling cascades, such as those related to leukocyte chemotaxis or cytokine signaling, that are uniquely affected by the compound. nih.gov

Development of Advanced Analytical Methods for Compound Tracking in Biological Systems

To fully understand the compound's behavior in a biological context (pharmacokinetics and pharmacodynamics), robust and sensitive analytical methods are required. The development of these methods is a key area for future research.

One promising direction is the synthesis of isotopically labeled versions of the compound. For example, the synthesis of radiolabeled benzamides, such as those incorporating Fluorine-18 ([18F]), has been reported for other applications like positron emission tomography (PET) imaging. nih.gov A [18F]-labeled version of fepradinol could allow for non-invasive, whole-body imaging to track its distribution, accumulation in specific tissues, and clearance in real-time within living organisms.

For quantitative analysis in biological matrices like plasma, urine, or tissue homogenates, the development of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential. Such a method would offer high sensitivity and specificity, allowing for precise measurement of the parent compound and its potential metabolites. This data is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental for any translational perspective. Furthermore, creating fluorescently-tagged derivatives could enable high-resolution microscopy studies to track the compound's entry into cells and its localization to specific organelles.

Table 2: Summary of Compound Names

Compound Name Synonym(s)
This compound Fepradinol
Indometacin Indomethacin
Piroxicam

Q & A

Q. What are the standard synthetic routes for preparing 2-Fluoro-N-(3-morpholinopropyl)benzamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves a multi-step process starting with fluorobenzene derivatives. A common approach includes:

  • Amide Coupling : Reacting 2-fluorobenzoic acid with 3-morpholinopropylamine using coupling agents like EDCl/HOBt in dichloromethane (DCM) under nitrogen .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product.
    Optimization Strategies :
  • Control reaction temperature (0–5°C during coupling to minimize side reactions).
  • Use excess amine (1.2 equivalents) to drive the reaction to completion.
  • Monitor reaction progress via TLC or LC-MS to identify intermediate byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the morpholine ring (δ 3.6–2.4 ppm for N-CH₂ groups) and fluorobenzamide backbone (δ 7.8–7.2 ppm for aromatic protons) .
  • X-ray Crystallography : SHELXL software refines crystal structures to determine bond lengths and angles, critical for validating stereochemistry. For example, the morpholine ring adopts a chair conformation with C-N bond lengths averaging 1.47 Å .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~307.15 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzamide derivatives across studies?

  • Data Normalization : Standardize assay conditions (e.g., pH, temperature) to minimize variability. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from differences in buffer systems .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorine position, morpholine ring size) using computational tools like molecular docking. The 2-fluoro group enhances binding to hydrophobic enzyme pockets (ΔG = -9.0 kcal/mol for DHFR inhibition) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends, such as increased antimicrobial activity with electron-withdrawing substituents .

Q. What computational and experimental methods are suitable for predicting the binding mechanisms of this compound with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate interactions with targets like kinases or GPCRs using AMBER or GROMACS. For example, the morpholinopropyl chain may form hydrogen bonds with Asp86 in bacterial efflux pumps .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., ion channels) at near-atomic resolution .

Methodological Considerations Table

ParameterRecommendationReference
Synthesis Yield Optimize coupling agents (EDCl/HOBt > DCC) and use anhydrous DCM
Crystallography Refine structures with SHELXL; target R-factor < 0.05
Biological Assays Use standardized MIC protocols (CLSI guidelines) for antimicrobial testing
Computational Modeling Validate docking poses with 2D interaction maps (e.g., LigPlot+)

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Feasible Synthetic Routes

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